B1579135 D-3-Thiolisoleucine

D-3-Thiolisoleucine

Cat. No.: B1579135
M. Wt: 161.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-3-Thiolisoleucine is a sulfur-containing branched-chain amino acid derivative, structurally analogous to isoleucine but distinguished by the substitution of a hydroxyl group with a thiol (-SH) moiety at the third carbon position.

Properties

Molecular Weight

161.22

Origin of Product

United States

Comparison with Similar Compounds

D-3-Thiolisoleucine shares structural and functional similarities with several classes of compounds, including sulfur-containing amino acids, phenolic derivatives, and pharmaceutical intermediates. Below is a comparative analysis based on molecular structure, biochemical activity, and pharmacological relevance.

Structural Analogues
  • L-Isoleucine: The parent amino acid lacks the thiol group, resulting in lower redox activity. This compound’s sulfur moiety enhances nucleophilicity, enabling interactions with electrophilic targets like reactive oxygen species (ROS) .
  • Tizanidine Analogs : Tizanidine derivatives (e.g., tizanidine A, B, C) share functional group diversity but differ in backbone structure. Unlike this compound, tizanidine analogs are centrally acting muscle relaxants with imidazoline rings, emphasizing divergent therapeutic applications .
  • Caffeic Acid and Chicoric Acid: These phenolic acids (from ) exhibit antioxidant properties akin to thiol-containing compounds. However, this compound’s thiol group provides stronger metal-chelating capacity compared to phenolic hydroxyl groups .
Functional Comparison
Compound Molecular Weight (g/mol) Key Functional Group Redox Activity Bioactivity
This compound ~163.2 Thiol (-SH) High Antioxidant, enzyme modulation
L-Isoleucine 131.17 Hydroxyl (-OH) Low Protein synthesis, metabolic regulation
Caffeic Acid 180.16 Phenolic hydroxyl Moderate Antioxidant, anti-inflammatory
Tizanidine A ~290.8 Imidazoline ring Low Muscle relaxation, α2-adrenergic agonist

Key Findings :

  • This compound’s thiol group enables direct scavenging of free radicals, outperforming phenolic acids in reducing oxidative stress .

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